
4-甲酰基-3-羟基苯甲酸甲酯
概述
描述
Methyl 4-formyl-3-hydroxybenzoate, or mFHB, is a chemical compound that has been used in a variety of scientific applications. It is a formylated derivative of hydroxybenzoic acid, and has been used in a range of synthetic, biochemical, and physiological studies.
科学研究应用
化妆品、个人护理用品和食品防腐剂中的抗菌特性:4-羟基苯甲酸甲酯由于其 3D 骨架和广泛的氢键作用表现出抗菌特性,使其成为化妆品、个人护理用品和食品防腐剂中的常见成分 (Sharfalddin 等人,2020)。
活细胞中 Al3+ 的生物成像和检测:基于 3,5-双((E)-(2-羟基苯亚氨基)甲基)-4-羟基苯甲酸甲酯的荧光化学传感器对 Al3+ 表现出高选择性和灵敏度,表明在生物成像和活细胞中检测 Al3+ 中的潜在应用 (Ye 等人,2014)。
潜在的抗癌活性:与 4-甲酰基-3-羟基苯甲酸甲酯在结构上相关的化合物,如 4-(2'-羟基苯甲酰)-噻苯-1-甲基-1-氧化物,在体外和计算机模拟研究中显示出对肺癌细胞的潜在抗癌活性 (Kumar 等人,2018)。
热灭菌稳定性:4-羟基苯甲酸甲酯酯在水溶液中的降解导致苯酚的形成,最大速率接近中性 pH 值,这使得这些化合物在 pH 值 3-6 范围内对热灭菌稳定 (Sunderland & Watts, 1984)。
酚类化合物的厌氧代谢:与 4-羟基苯甲酸甲酯相关的 4-羟基苯甲酸-辅酶 A 连接酶在酚类化合物的厌氧代谢中起着至关重要的作用,使反硝化假单胞菌物种中的苯酚和对甲酚降解成为可能 (Biegert 等人,1993)。
食品、化妆品和药品中的质量控制:一种已开发的微乳液电动色谱 (MEEKC) 方法有效地测定了食品、化妆品和药品中的 4-羟基苯甲酸防腐剂及其杂质,这对于常规质量控制测试至关重要 (Mahuzier 等人,2001)。
安全和危害
作用机制
Target of Action
Methyl 4-formyl-3-hydroxybenzoate is a synthetic intermediate used in the synthesis of various compounds The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
As a synthetic intermediate, it is primarily used in the synthesis of other compounds . Its interaction with its targets and the resulting changes would depend on the specific context of its use.
Biochemical Pathways
As a synthetic intermediate, it is involved in the synthesis of other compounds . The affected pathways and their downstream effects would depend on the specific compounds being synthesized.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is bbb permeant . . These properties could impact its bioavailability.
Result of Action
As a synthetic intermediate, its effects would depend on the specific compounds being synthesized .
生化分析
Biochemical Properties
Methyl 4-formyl-3-hydroxybenzoate is involved in various biochemical reactions. It is used in the preparation of α-glucosidase inhibitors , which are enzymes that play a crucial role in the digestion of carbohydrates. It is also used in the preparation of β-lactamase substrates , which are compounds that can inhibit the action of β-lactamase enzymes, thus playing a significant role in combating antibiotic resistance.
Cellular Effects
It is known that the compound has the potential to prevent neurodegenerative diseases (NDDs)
Molecular Mechanism
The exact molecular mechanism of Methyl 4-formyl-3-hydroxybenzoate is not well-documented. It is known that it can exert its effects at the molecular level through various interactions with biomolecules. For instance, it is a useful synthetic intermediate in the synthesis of Roflumilast , a selective phosphodiesterase 4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 80-84 °C , indicating its stability under normal laboratory conditions.
Metabolic Pathways
It is known that the compound is a useful synthetic intermediate in the synthesis of 1,2-Benzisoxazole-5-carboxylic Acid , suggesting that it may be involved in the metabolic pathways of this compound.
属性
IUPAC Name |
methyl 4-formyl-3-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-13-9(12)6-2-3-7(5-10)8(11)4-6/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCTZIDLDSYPOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40559789 | |
| Record name | Methyl 4-formyl-3-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24589-98-8 | |
| Record name | Methyl 4-formyl-3-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-formyl-3-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

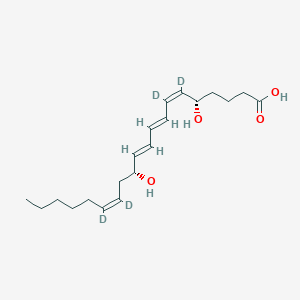


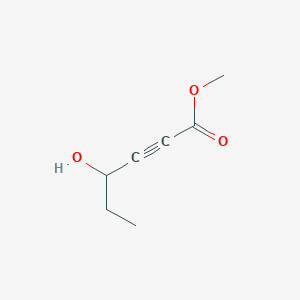



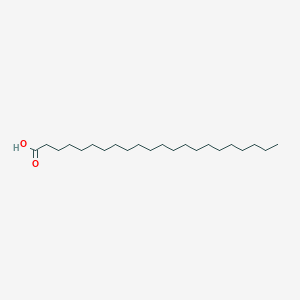
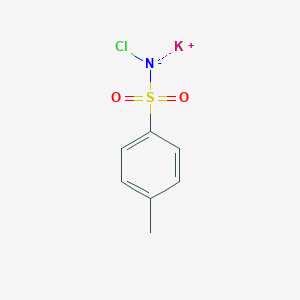
![2-[Methyl(1,3-thiazol-2-yl)amino]ethanol](/img/structure/B43945.png)
![(6R,7R)-7-amino-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride](/img/structure/B43946.png)
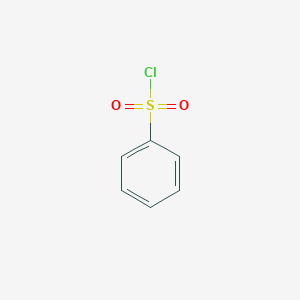

![4-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one](/img/structure/B43956.png)